molecular formula C5H8N4O2 B3347182 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- CAS No. 128564-63-6

1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

Cat. No.: B3347182
CAS No.: 128564-63-6
M. Wt: 156.14 g/mol
InChI Key: IAJHVTSGFRHQMT-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- is a compound belonging to the class of 5-amino-pyrazoles. These compounds are known for their versatility as synthetic building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds. The molecular structure of 5-amino-pyrazoles is characterized by a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- can be achieved through various approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions. For instance, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines. Another method involves a novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives.

Chemical Reactions Analysis

1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- undergoes various types of chemical reactions, including:

    Condensation Reactions: Reacts with α, β-unsaturated compounds in the presence of ethanol and heat to form fluorescent pyrazolo pyrimidines.

    Cyclocondensation: Involves the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of regioisomeric pyrazoles.

Common reagents and conditions used in these reactions include ethanol, heat, and enynones. The major products formed from these reactions are diverse heterocyclic or fused heterocyclic scaffolds.

Scientific Research Applications

1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a versatile synthetic building block in the construction of various organic molecules. In medicinal chemistry, 5-amino-pyrazoles are promising functional reagents similar to biologically active compounds. They are used in the synthesis of pharmaceuticals and other medicinal compounds.

Mechanism of Action

They exhibit diverse applications, especially in the field of pharmaceutics and medicinal chemistry. The molecular targets and pathways involved are likely related to their ability to form diverse heterocyclic scaffolds and interact with various biological molecules.

Comparison with Similar Compounds

1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- can be compared with other similar compounds, such as:

    5-Amino-1H-pyrazole-4-carbonitrile: Synthesized through a one-pot, multicomponent protocol.

    5-Amino-4-hydroxyiminopyrazole: Identified by spectroscopic methods and single-crystal X-ray diffraction.

Properties

IUPAC Name

2-(5-amino-4-nitrosopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-5-4(8-11)3-7-9(5)1-2-10/h3,10H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJHVTSGFRHQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1N=O)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436143
Record name 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128564-63-6
Record name 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a flask having an inner volume of 25 ml and equipped with a stirring device, a thermometer and a reflux condenser were charged 0.94 g (6 mmol) of 3-(2-hydroxyethyl)hydrazono-2-hydroxyiminopropionitrile synthesized by the same method as in Example 5 and 6 ml of n-butyl alcohol, and the mixture was reacted at 110° C. for 3 hours, and further at 5 to 10° C. for 1 hour. After completion of the reaction, the reaction mixture was filtered, and the filtrate was dried under reduced pressure to give 0.61 g (isolation yield: 64%) of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole as reddish orange crystal.
Name
3-(2-hydroxyethyl)hydrazono-2-hydroxyiminopropionitrile
Quantity
0.94 g
Type
reactant
Reaction Step One
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6 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 5-amino-1-(2-hydroxyethyl)pyrazole (6.35 g) in a mixed solvent of ethanol (25 ml) and concentrated hydrochloric acid (0.035 ml) was added dropwise isoamyl nitrite (7.03 g). The mixture was stirred at room temperature for 17 hours. The crystalline residue was collected by filtration and dried in vacuo to give 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole (4.0 g) as a solid.
Quantity
6.35 g
Type
reactant
Reaction Step One
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0.035 mL
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reactant
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7.03 g
Type
reactant
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Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a flask having an inner volume of 25 ml and equipped with a stirring device and a thermometer were charged 2.10 g (10 mmol) of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole hydrochloride with a purity of 91.6% by weight synthesized in the same manner as in Example 4, 3.5 ml of water and 0.5 ml of isopropyl alcohol. Then, 1 ml (16 mmol) of 28% aqueous ammonia was gradually added dropwise to the mixture, and the resulting mixture was reacted for 30 minutes while maintaining the liquid temperature to 5° C. or lower. After completion of the reaction, precipitated crystals were collected by filtration. Then, the crystals were washed with 1 ml of cold water and 1 ml of cold isopropyl alcohol, and then dried at 40° C. under reduced pressure to obtain 1.13 g of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole (Isolation yield: 72.0%) as reddish orange crystal with a purity of 99.7% by weight (absolute calibration curve method by high performance liquid chromatography).
Name
5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole hydrochloride
Quantity
2.1 g
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3.5 mL
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0.5 mL
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1 mL
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Synthesis routes and methods V

Procedure details

To a flask having an inner volume of 50 ml and equipped with a stirring device, a thermometer and a reflux condenser were charged 4.59 g (30 mmol) of 3,3-dimethoxy-2-hydroxyiminopropionitrile with a purity of 94.3% by weight synthesized in the same manner as in Example 1, 2.98 g (31.5 mmol) of 2-hydroxyethylhydrazine with a purity of 80.5% by weight, 7.8 ml of methanol and 4.5 ml (54 mmol) of conc. hydrochloric acid, and the mixture was reacted at 50 to 52° C. for 3 hours. After completion of the reaction, 7 ml of water was added to the mixture and the resulting mixture was cooled up to 10° C. Then, 3.5 ml (58 mmol) of 28% by weight aqueous ammonia was gradually added dropwise to the mixture, and the mixture was stirred for 30 minutes while maintaining the liquid temperature to 5° C. or lower. The precipitated crystals were collected by filtration, and then, the crystals were washed with 2.5 ml of cold water and 2.5 ml of cold methanol, and dried under reduced pressure to obtain 3.40 g of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole (Isolation yield: 69.7%) as reddish orange crystals with a purity of 96.0% by weight (absolute calibration curve method by high performance liquid chromatography).
Quantity
4.59 g
Type
reactant
Reaction Step One
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2.98 g
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reactant
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4.5 mL
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reactant
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7.8 mL
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7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Reactant of Route 3
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Reactant of Route 4
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-
Reactant of Route 5
1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

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